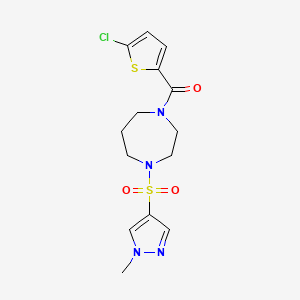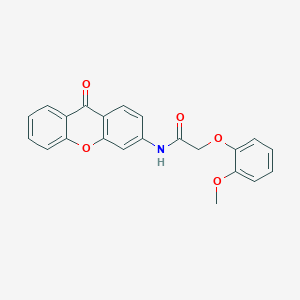![molecular formula C20H18FN3O2 B2638341 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941919-68-2](/img/structure/B2638341.png)
1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymeric Materials and Coatings
Poly(1,3,4-oxadiazole-imide)s : Research has shown the development of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers exhibit high thermal stability (decomposition temperatures above 415°C) and solubility in both polar and less polar organic solvents. They have potential applications in coatings due to their ability to form smooth, pinhole-free surfaces on silicon wafers, as observed through atomic force microscopy (Hamciuc et al., 2005).
Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : Another study focused on fluorinated poly(1,3,4-oxadiazole-ether-imide)s, which were also noted for their high thermal stability and glass transition temperatures. These polymers are easily soluble in various organic solvents and could have applications in areas requiring materials with these thermal and solubility properties (Hamciuc et al., 2005).
Chemical Synthesis and Characterization
Synthesis of Thermally Stable Polymers : A study on the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group was conducted. The polymers displayed solubility in polar and aprotic solvents and were thermally stable, which could be beneficial in various industrial applications (Mansoori et al., 2012).
Synthesis and Biological Evaluation : The compound and its derivatives have also been synthesized for the purpose of biological evaluation, particularly for antimicrobial activity. This indicates potential applications in pharmaceuticals or biotechnology (Desai et al., 2016).
Optoelectronic Applications
- Blue Light-Emitting Polyamide and Poly(amide-imide)s : These polymers, containing the 1,3,4-oxadiazole ring, have been developed for optoelectronic applications. They show blue fluorescence and high thermal stability, making them potential candidates for optoelectronic devices (Hamciuc et al., 2015).
Mécanisme D'action
The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents . .
Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary widely depending on the compound’s specific structure. Factors that can influence a compound’s pharmacokinetics include its size, charge, polarity, and the presence of functional groups that can interact with enzymes and transport proteins .
The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also vary widely. Factors such as temperature, pH, and the presence of other compounds can all influence how a compound behaves in the body .
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-7-13(2)9-15(8-12)24-11-14(10-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-9,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGBKEYREMKBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2638263.png)



![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2638267.png)


![Ethyl 1-[8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-3-carboxylate](/img/structure/B2638270.png)
![[3-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B2638272.png)


![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)
